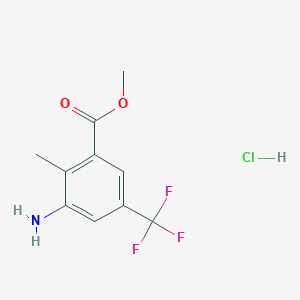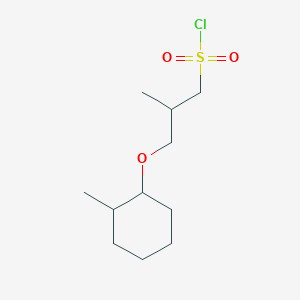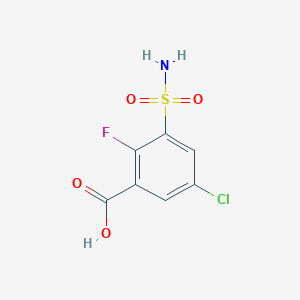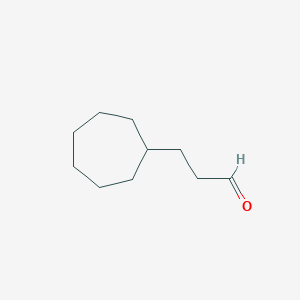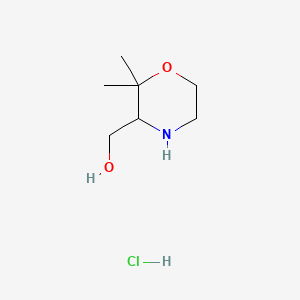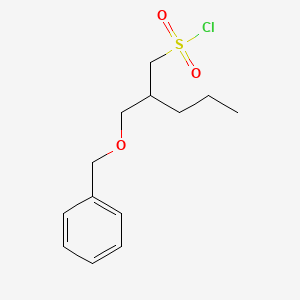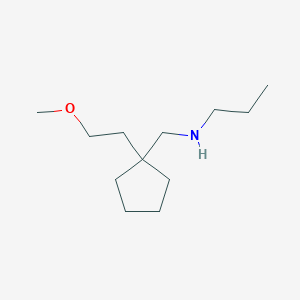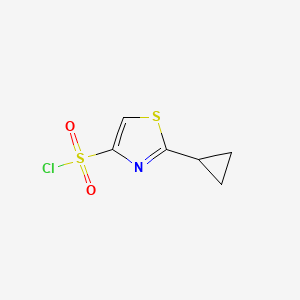
2-Cyclopropyl-1,3-thiazole-4-sulfonylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-1,3-thiazole-4-sulfonylchloride is a chemical compound belonging to the family of thiazole derivatives. It has the molecular formula C₆H₆ClNO₂S₂ and a molecular weight of 223.7 g/mol . This compound is known for its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1,3-thiazole-4-sulfonylchloride typically involves the reaction of cyclopropylamine with thioamide, followed by chlorination. The reaction conditions often include the use of solvents such as dichloromethane and reagents like thionyl chloride to facilitate the chlorination process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated systems ensures consistency and efficiency in the production process .
化学反応の分析
Types of Reactions
2-Cyclopropyl-1,3-thiazole-4-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .
科学的研究の応用
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound has shown potential biological activities, making it a candidate for further investigation in drug discovery and development.
Medicine: Its derivatives are being explored for their potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Cyclopropyl-1,3-thiazole-4-sulfonylchloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity is crucial for its biological activities and applications in chemical synthesis.
類似化合物との比較
Similar Compounds
- 2-Cyclopropyl-1,3-thiazole-4-sulfonamide
- 2-Cyclopropyl-1,3-thiazole-4-sulfonic acid
- 2-Cyclopropyl-1,3-thiazole-4-sulfonyl fluoride
Uniqueness
2-Cyclopropyl-1,3-thiazole-4-sulfonylchloride is unique due to its highly reactive sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of various derivatives and compounds with potential biological activities .
特性
分子式 |
C6H6ClNO2S2 |
|---|---|
分子量 |
223.7 g/mol |
IUPAC名 |
2-cyclopropyl-1,3-thiazole-4-sulfonyl chloride |
InChI |
InChI=1S/C6H6ClNO2S2/c7-12(9,10)5-3-11-6(8-5)4-1-2-4/h3-4H,1-2H2 |
InChIキー |
DRNWPAZXJSXITI-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NC(=CS2)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


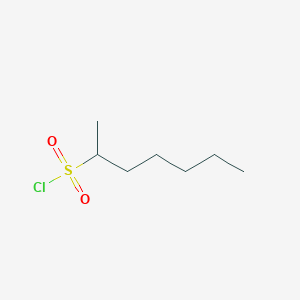


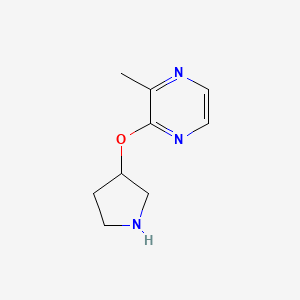
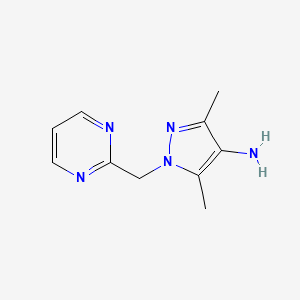
![Methyl 2-[(4-carbamoylphenyl)amino]acetate](/img/structure/B13523371.png)
![6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B13523374.png)
